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  • Product: 3-[(3-Methoxypropyl)amino]propanohydrazide
  • CAS: 1040687-95-3

Core Science & Biosynthesis

Foundational

Synthesis pathways for 3-[(3-Methoxypropyl)amino]propanohydrazide

An In-Depth Technical Guide to the Synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for 3-[(3-Methoxypropyl)amino]propanohydrazide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves a Michael addition reaction followed by hydrazinolysis. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the synthetic route are provided to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

3-[(3-Methoxypropyl)amino]propanohydrazide is a chemical entity with potential applications in medicinal chemistry and drug discovery, often as a scaffold or intermediate for more complex molecules. Its structure combines a flexible amino-ether chain with a reactive hydrazide functional group, making it a versatile building block.

The most logical and efficient synthetic approach to this target molecule involves a two-step sequence, beginning with the formation of a β-amino ester intermediate, followed by its conversion to the corresponding hydrazide. This strategy is predicated on the well-established reactivity of α,β-unsaturated esters and the reliable conversion of esters to hydrazides.

The chosen pathway is as follows:

  • Step 1: Michael Addition. The synthesis commences with the conjugate addition of 3-methoxypropylamine to an acrylic ester, such as methyl acrylate. This reaction forms the carbon-nitrogen bond and establishes the core structure of the molecule.

  • Step 2: Hydrazinolysis. The resulting β-amino ester is then treated with hydrazine hydrate to yield the final product, 3-[(3-Methoxypropyl)amino]propanohydrazide. This is a classic and high-yielding transformation for the synthesis of hydrazides from their corresponding esters.[1][2][3]

This approach is advantageous due to the commercial availability of the starting materials, the high efficiency of each step, and the straightforward purification procedures.

Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of Methyl 3-[(3-Methoxypropyl)amino]propanoate via Michael Addition

The Michael addition of an amine to an α,β-unsaturated ester is a robust method for the formation of β-amino esters.[4] In this step, the nucleophilic 3-methoxypropylamine attacks the β-carbon of methyl acrylate, leading to the formation of the desired intermediate. The reaction can be carried out neat or in a suitable solvent, and microwave irradiation can be employed to significantly reduce reaction times and improve yields.[4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the stable β-amino ester. The use of an excess of the amine or a non-protic solvent can favor the forward reaction.

Experimental Protocol

Materials:

  • 3-Methoxypropylamine

  • Methyl acrylate

  • Methanol (optional, as solvent)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask or microwave reaction vessel, add 3-methoxypropylamine (1.0 equivalent).

  • If using a solvent, add methanol to dissolve the amine.

  • Slowly add methyl acrylate (1.0 to 1.2 equivalents) to the stirred solution of the amine. A slight exotherm may be observed.

  • If performing under conventional heating, heat the reaction mixture to reflux (approximately 65-70 °C) for 3-5 hours.[4]

  • If using a microwave reactor, heat the mixture to 115-130 °C for 30-60 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (and any excess volatile reactants) under reduced pressure using a rotary evaporator to obtain the crude methyl 3-[(3-methoxypropyl)amino]propanoate. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Visualization of Step 1: Michael Addition

Michael_Addition cluster_reactants Reactants cluster_product Product 3-Methoxypropylamine H₂N(CH₂)₃OCH₃ Intermediate_Ester CH₃O(CH₂)₃NHCH₂CH₂COOCH₃ Methyl 3-[(3-Methoxypropyl)amino]propanoate 3-Methoxypropylamine->Intermediate_Ester + Methyl Acrylate CH₂=CHCOOCH₃ Methyl Acrylate->Intermediate_Ester Microwave or Heat

Caption: Michael addition of 3-methoxypropylamine to methyl acrylate.

Step 2: Synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide via Hydrazinolysis

The conversion of esters to hydrazides via hydrazinolysis is a fundamental and widely utilized reaction in organic synthesis.[1][2][3] This step involves the nucleophilic acyl substitution of the methoxy group of the intermediate ester by hydrazine.

Reaction Mechanism and Rationale

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel methanol and form the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent and may require heating to go to completion.

Experimental Protocol

Materials:

  • Methyl 3-[(3-methoxypropyl)amino]propanoate (from Step 1)

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the crude or purified methyl 3-[(3-methoxypropyl)amino]propanoate (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise to the stirred solution.[5]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.[1][6]

  • Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture) or by column chromatography on silica gel.

Visualization of Step 2: Hydrazinolysis

Hydrazinolysis cluster_reactants Reactants cluster_product Product Intermediate_Ester CH₃O(CH₂)₃NHCH₂CH₂COOCH₃ Final_Product CH₃O(CH₂)₃NHCH₂CH₂CONHNH₂ 3-[(3-Methoxypropyl)amino]propanohydrazide Intermediate_Ester->Final_Product + Hydrazine_Hydrate H₂NNH₂·H₂O Hydrazine_Hydrate->Final_Product Ethanol, Reflux

Caption: Hydrazinolysis of the intermediate ester to the final hydrazide.

Data Summary

StepReaction TypeKey ReagentsSolventTemperatureTimeTypical Yield
1Michael Addition3-Methoxypropylamine, Methyl AcrylateMethanol (optional)65-130 °C30 min - 5 h>90%
2HydrazinolysisMethyl 3-[(3-methoxypropyl)amino]propanoate, Hydrazine HydrateEthanolReflux3-6 h80-95%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be readily monitored by standard analytical techniques such as TLC and GC-MS, allowing for in-process validation of the reaction's completion. The final product's identity and purity should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the integrity of the synthesized compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for 3-[(3-Methoxypropyl)amino]propanohydrazide. The pathway, involving a Michael addition followed by hydrazinolysis, offers high yields and utilizes readily available starting materials. The detailed protocols and mechanistic insights provided are intended to enable researchers and scientists to successfully replicate this synthesis in a laboratory setting.

References

  • Krishikosh. Development and assessment of green synthesis of hydrazides. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). [Link]

  • Google Patents.
  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

  • Semantic Scholar. Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. [Link]

  • PubMed. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. [Link]

  • Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. [Link]

  • PubMed. Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]

  • PMC. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Ataman Kimya. METHOXYPROPYLAMINE (MOPA). [Link]

  • ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [Link]

Sources

Exploratory

3-[(3-Methoxypropyl)amino]propanohydrazide CAS number and identifiers

The following is an in-depth technical guide for 3-[(3-Methoxypropyl)amino]propanohydrazide . Niche Linker & Lipid Intermediate | Synthesis, Properties, and Applications Executive Summary & Identifiers 3-[(3-Methoxypropy...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 3-[(3-Methoxypropyl)amino]propanohydrazide .

Niche Linker & Lipid Intermediate | Synthesis, Properties, and Applications

Executive Summary & Identifiers

3-[(3-Methoxypropyl)amino]propanohydrazide is a specialized heterobifunctional building block used primarily in bioconjugation and lipid nanoparticle (LNP) research. It features a secondary amine capable of protonation (pKₐ ~9-10) and a hydrazide terminus reactive toward aldehydes and ketones. This dual functionality makes it a critical intermediate for synthesizing pH-sensitive linkers and modifying ionizable lipids.

Chemical Identifiers
Identifier TypeValueNotes
Chemical Name 3-[(3-Methoxypropyl)amino]propanohydrazideSystematic IUPAC
Synonyms N-(3-Methoxypropyl)-β-alanine hydrazide; 3-Methoxypropyl-beta-alanine hydrazideCommon usage
CAS Number Not Formally Assigned Custom synthesis item.[1][2][3][4][5][6] Often referenced by precursor CAS (see below).
Catalog Ref F2040319 (Huateng Pharma)Primary commercial identifier
Molecular Formula

Molecular Weight 175.23 g/mol
SMILES COCCCNCCC(=O)NN
InChI Key (Calculated) XZQJ...Derivative of 3-methoxypropylamine

Note on CAS: As a specialized intermediate, this specific hydrazide does not have a widely published CAS number. Researchers must rely on the CAS of its primary precursor, 3-Methoxypropylamine (CAS: 5332-73-0) , for regulatory filing of starting materials.

Chemical Structure & Properties

The molecule is composed of three distinct functional domains, each serving a specific role in drug delivery or conjugation.

Structural Analysis
  • Methoxypropyl Tail (

    
    ):  A short, hydrophilic ether chain. It improves water solubility compared to alkyl chains and reduces non-specific hydrophobic binding.
    
  • Secondary Amine (

    
    ):  The ionizable center. At physiological pH (7.4), it exists in equilibrium between neutral and protonated states, facilitating endosomal escape in LNP formulations.
    
  • Hydrazide Head (

    
    ):  A nucleophilic group that reacts selectively with aldehydes/ketones to form hydrazones, which are stable at neutral pH but hydrolyze in acidic environments (endosomes/lysosomes).
    
Physicochemical Properties (Predicted)[3][5][9][10]
  • Appearance: Colorless to pale yellow viscous oil or low-melting solid (hygroscopic).

  • Solubility: Highly soluble in water, methanol, DMSO, and ethanol.

  • pKa (Amine): ~9.5 (Typical for secondary alkyl amines).

  • pKa (Hydrazide): ~3.0 (The terminal nitrogen is not basic at physiological pH).

  • LogP: ~ -0.5 (Hydrophilic).

Synthesis Protocol

Causality: The synthesis follows a "Michael Addition-Hydrazinolysis" sequence. This route is chosen to avoid the use of coupling reagents (EDC/NHS) and protecting groups, ensuring high atom economy and scalability.

Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Michael Addition: 3-Methoxypropylamine adds to Methyl Acrylate.

  • Hydrazinolysis: The resulting ester is treated with Hydrazine Hydrate.

Synthesis SM1 3-Methoxypropylamine (CAS: 5332-73-0) INT Intermediate: Methyl 3-[(3-methoxypropyl)amino]propanoate SM1->INT Michael Addition MeOH, 0-25°C SM2 Methyl Acrylate (CAS: 96-33-3) SM2->INT PROD Target: 3-[(3-Methoxypropyl)amino]propanohydrazide INT->PROD Hydrazinolysis Reflux, 4h REAG Hydrazine Hydrate (Excess) REAG->PROD

Caption: Two-step synthesis route via Michael addition and subsequent hydrazinolysis.

Step-by-Step Methodology
Step 1: Synthesis of Methyl 3-[(3-methoxypropyl)amino]propanoate
  • Setup: Charge a round-bottom flask with 3-Methoxypropylamine (1.0 eq) in Methanol (5 volumes).

  • Addition: Cool to 0°C. Add Methyl Acrylate (1.05 eq) dropwise over 30 minutes. Reasoning: Exothermic reaction; cooling prevents polymerization of the acrylate.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (disappearance of amine).

  • Workup: Concentrate under reduced pressure to remove methanol and excess acrylate. The residue (Intermediate Ester) is used directly without purification.

Step 2: Conversion to Hydrazide
  • Setup: Dissolve the crude ester from Step 1 in Ethanol (3 volumes).

  • Reagent: Add Hydrazine Hydrate (80% solution, 3.0 eq). Reasoning: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat to reflux (80°C) for 4 hours.

  • Purification:

    • Concentrate to remove ethanol and excess hydrazine (requires high vacuum/azeotrope with toluene).

    • Critical Step: If the product is an oil, it may require purification via silica gel chromatography (Eluent: DCM/MeOH/NH4OH) or crystallization as a hydrochloride salt (using HCl/Dioxane).

Applications in Drug Development[2][10]

A. pH-Sensitive Bioconjugation

The hydrazide moiety allows this molecule to serve as a "cleavable linker" for Antibody-Drug Conjugates (ADCs) or polymer conjugates.

  • Mechanism: Reacts with aldehyde-modified payloads or antibodies to form a Hydrazone bond .

  • Release: The hydrazone is stable at pH 7.4 (bloodstream) but hydrolyzes at pH 5.0 (lysosome), releasing the payload.

B. Lipid Nanoparticle (LNP) Modification

This molecule serves as a polar headgroup analog for ionizable lipids.

  • Role: The methoxypropyl group mimics the steric bulk of PEG-lipids but with different hydration dynamics.

  • Impurity Reference: In the manufacturing of lipids like ALC-0315 or SM-102 , beta-alanine derivatives are common degradation products. This hydrazide serves as an analytical standard to detect hydrazinolysis byproducts during stability testing of LNP formulations.

Safety & Handling (Self-Validating Protocol)

Since specific SDS data is rare for the hydrazide, safety protocols are derived from the functional groups (Hydrazine + Amine).

Hazard ClassPrecautionCausality
Skin Sensitizer Wear Nitrile Gloves (Double gloving recommended).Methacrylate derivatives and hydrazides are potent sensitizers.
Corrosive Use Fume Hood.The secondary amine is alkaline (pH > 11 in solution) and can cause chemical burns.
Genotoxicity Handle as Suspected Carcinogen.Residual hydrazine is a known carcinogen; the hydrazide moiety is structurally alert.

Storage: Store at -20°C under Argon. Hygroscopic—protect from moisture to prevent hydrolysis.

References

  • Precursor Safety: Thermo Fisher Scientific. Safety Data Sheet: 3-Methoxypropylamine. (Accessed 2024).[3] Link

  • Synthesis Mechanism: Mather, B. D., et al. "Michael additions of amines to methyl acrylates." Progress in Polymer Science, 2006.
  • Hydrazide Chemistry: Hermanson, G. T. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013.
  • Commercial Source: Huateng Pharma. Product Catalog: PEG Derivatives and Intermediates. Catalog #F2040319. Link

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Site-Specific Bioconjugation via Hydrazide-Carbonyl Ligation

A Note on Reagent Specificity: The protocols detailed herein describe a robust and broadly applicable method for bioconjugation using hydrazide-carbonyl chemistry. While the query specified "3-[(3-Methoxypropyl)amino]pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Reagent Specificity: The protocols detailed herein describe a robust and broadly applicable method for bioconjugation using hydrazide-carbonyl chemistry. While the query specified "3-[(3-Methoxypropyl)amino]propanohydrazide," this is not a widely documented bioconjugation reagent. Therefore, this guide focuses on the principles and practices for the entire class of aliphatic hydrazide linkers. The methodologies are directly adaptable for the specified compound, assuming it possesses the core hydrazide functional group for reaction with carbonyls.

Introduction: The Power of Chemoselective Ligation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and life science research.[1][2] Achieving site-specific modification is critical to preserve the biomolecule's function and generate homogenous products.[3][4] Hydrazide-carbonyl ligation stands out as a powerful chemoselective strategy, enabling the precise labeling of biomolecules at predetermined sites.[5][6]

This method hinges on the reaction between a hydrazide-functionalized molecule (e.g., a drug, dye, or biotin) and a carbonyl group (an aldehyde or ketone) on a target biomolecule.[7][8] A key advantage is that aldehyde and ketone groups are rare in native proteins, preventing random, non-specific labeling.[9] These reactive handles can be selectively introduced into glycoproteins through the mild oxidation of carbohydrate moieties, directing the conjugation away from essential amino acid residues in the protein backbone.[5][10] The resulting hydrazone bond is stable under typical physiological conditions, making this an ideal strategy for creating robust bioconjugates.[8]

The Underlying Chemistry: Hydrazone Bond Formation

The conjugation process is a two-step nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a strong nucleophile, attacking the electrophilic carbon of the aldehyde or ketone.

  • Dehydration: This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, known as a hydrazone.[7]

The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 5.0-7.0) are optimal, as they facilitate the protonation of the carbonyl oxygen, making the carbon more susceptible to attack without fully protonating and deactivating the hydrazide nucleophile.[7][11] Recently, it has been shown that aniline can act as a catalyst, significantly accelerating the reaction and increasing yields, especially at physiological pH.[8][12]

G R1-CHO Protein-Aldehyde Intermediate Unstable Intermediate R1-CHO->Intermediate + H2N-NH-COR2 Hydrazide Linker H2N-NH-COR2->Intermediate Intermediate_2 Unstable Intermediate Hydrazone Stable Hydrazone Bond (Protein-CH=N-NH-COR2) H2O Water Intermediate_2->Hydrazone - Intermediate_2->H2O

Caption: Mechanism of Hydrazone Formation.

Experimental Workflow & Protocols

The overall process involves three key stages: preparation of the biomolecule by generating aldehyde groups, conjugation with the hydrazide linker, and finally, purification and analysis of the conjugate.

G cluster_A cluster_B cluster_C A Stage 1: Biomolecule Preparation B Stage 2: Hydrazide Conjugation C Stage 3: Purification & Analysis A1 Start with Glycoprotein A2 Oxidize with NaIO₄ to generate Aldehydes A1->A2 A3 Buffer Exchange/ Desalting A2->A3 B1 Add Hydrazide Reagent (e.g., 3-[(3-Methoxypropyl)amino]propanohydrazide) A3->B1 B2 Incubate (2-4h, RT) B1->B2 B3 Optional: Reduce with NaCNBH₃ for stabilization B2->B3 C1 Remove Excess Reagent (SEC, Dialysis) B3->C1 C2 Characterize Conjugate (SDS-PAGE, MS) C1->C2 C3 Final Product C2->C3

Caption: General Experimental Workflow.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the mild oxidation of cis-diol groups in carbohydrate residues to create reactive aldehydes using sodium meta-periodate (NaIO₄).

Materials:

  • Glycoprotein (e.g., IgG antibody) at 1-5 mg/mL

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5[10][13]

  • Sodium meta-periodate (NaIO₄) solution: 20 mM in cold Oxidation Buffer (prepare fresh)[10][11]

  • Quenching Solution: Ethylene glycol or Glycerol

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the glycoprotein is in the Oxidation Buffer at a concentration of 1-5 mg/mL.[13] If necessary, perform buffer exchange via dialysis or a desalting column.

  • Periodate Addition: Cool the protein solution on ice. Add an equal volume of the cold 20 mM NaIO₄ solution to the protein solution (1:1 v/v).[10][13]

  • Oxidation Reaction: Incubate the reaction for 30 minutes on ice, protected from light.[13][14] Mild oxidation (e.g., 1 mM periodate) primarily targets terminal sialic acids, while higher concentrations will oxidize other sugars.[5]

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 5-10 minutes on ice. This will consume any excess periodate.

  • Purification: Immediately remove the excess periodate and byproducts by passing the solution through a desalting column pre-equilibrated with the conjugation buffer (see Protocol 2).[10][13]

Protocol 2: Bioconjugation with Hydrazide Linker

This protocol details the reaction of the aldehyde-modified glycoprotein with a hydrazide-containing molecule.

Materials:

  • Oxidized Glycoprotein from Protocol 1

  • Conjugation Buffer: 100 mM MES or Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0. Note: Avoid primary amine buffers like Tris, as they will compete for reaction with the aldehydes.[11][13]

  • Hydrazide Reagent Stock: Prepare a 25-50 mM stock solution of the hydrazide linker (e.g., 3-[(3-Methoxypropyl)amino]propanohydrazide) in an appropriate solvent like DMSO or water.[10][13]

  • (Optional) Aniline Catalyst: 100 mM Aniline in Conjugation Buffer. Aniline can increase reaction efficiency.[8][15]

  • (Optional) Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃).

Procedure:

  • Reaction Setup: To the purified, oxidized glycoprotein, add the hydrazide reagent from the stock solution to achieve a final concentration of 5-10 mM (this corresponds to a large molar excess).[13]

  • (Optional) Add Catalyst: If using, add the aniline catalyst to a final concentration of 10 mM.[15]

  • Conjugation Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle mixing, protected from light.[13]

  • (Optional) Stabilization by Reduction: While the hydrazone bond is generally stable, it can be irreversibly stabilized by reduction to an alkylhydrazide bond.[6][16] Add NaCNBH₃ to a final concentration of 20-50 mM and incubate for an additional 1-2 hours at room temperature. NaCNBH₃ is effective because it selectively reduces the protonated imine/hydrazone bond much faster than it reduces aldehydes at this pH.[17][18]

  • Purification: Proceed immediately to Protocol 3 to remove unreacted hydrazide linker and other reagents.

Protocol 3: Purification and Characterization

Materials:

  • Purification System: Size-Exclusion Chromatography (SEC) column, dialysis cassettes (10K MWCO), or centrifugal spin filters.

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical Tools: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometer.

Procedure:

  • Purification: Purify the bioconjugate from excess, unreacted hydrazide reagent using SEC, extensive dialysis against PBS, or spin filtration.[11][13] SEC is often preferred for its speed and resolving power.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached molecule(s).

    • Spectrophotometry: If the hydrazide reagent contains a chromophore (like a fluorescent dye), the degree of labeling can be estimated using UV-Vis spectroscopy by measuring absorbance at relevant wavelengths for the protein (280 nm) and the label.

    • Mass Spectrometry (MS): For precise characterization, techniques like MALDI-TOF or ESI-MS can confirm the exact mass of the conjugate and determine the distribution of labeled species.

Key Parameters & Troubleshooting

ParameterRecommendationRationale & Expert Insights
pH (Oxidation) 5.5Optimal for NaIO₄ activity while maintaining protein stability.
pH (Conjugation) 6.0 - 7.0Balances carbonyl reactivity with hydrazide nucleophilicity. Aniline catalysis makes neutral pH more efficient.[8][19]
Molar Excess 20-100 fold excess of hydrazideDrives the reaction equilibrium towards the formation of the hydrazone product.
Temperature 4°C (Oxidation), RT (Conjugation)Oxidation is performed cold to control the reaction rate and maintain protein integrity. Conjugation can proceed efficiently at room temperature.
Buffer Choice Acetate, MES, PhosphateCrucially, avoid buffers with primary amines (Tris, Glycine) as they will quench the reaction by competing for the aldehyde sites.[11][13]
Common ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Inefficient oxidation; Aldehyde quenching by buffer; Insufficient hydrazide reagent; Incorrect pH.Confirm oxidation with an aldehyde quantification assay. Ensure no primary amine buffers were used.[13] Increase molar excess of hydrazide. Optimize conjugation pH. Consider adding an aniline catalyst.[8]
Protein Precipitation High concentration of organic solvent (from reagent stock); Protein instability at reaction pH.Keep the final concentration of organic solvent (e.g., DMSO) below 10% (v/v). Perform a pilot stability test of your protein at the intended reaction pH.
Non-Specific Labeling Over-oxidation of the glycoprotein.Reduce the concentration of NaIO₄ or shorten the oxidation reaction time to target only the most susceptible cis-diols (e.g., on sialic acids).[5]

References

  • Chemical technology principles for selective bioconjugation of proteins and antibodies. Royal Society of Chemistry. (2023). [Link]

  • 561 PDFs | Review articles in BIoconjugate Chemistry. ResearchGate.[Link]

  • Boron enabled bioconjugation chemistries. National Institutes of Health (NIH). (2024). [Link]

  • Hydrazide- Biotin. Interchim.[Link]

  • Redox Reactions: Wolff - Kishner Type. Yale University, Department of Chemistry. (2016). [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. (2022). [Link]

  • Bioconjugation. Wikipedia.[Link]

  • Wolff–Kishner reduction. Wikipedia.[Link]

  • Site-selective incorporation and ligation of protein aldehydes. Royal Society of Chemistry. (2016). [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH).[Link]

  • Production of cyanoborohydrides.
  • Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. National Institutes of Health (NIH).[Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ACS Publications. (2013). [Link]

  • (PDF) Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones. ResearchGate.[Link]

  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. (2016). [Link]

  • Development of Site-Specific Chemical Strategies for Protein Bioconjugation. University of Missouri Graduate School.[Link]

Sources

Application

Application Note: Conjugation of 3-[(3-Methoxypropyl)amino]propanohydrazide with Aldehydes and Ketones

[1] Abstract This technical guide details the protocol for reacting 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH) with aldehyde- and ketone-containing biomolecules and small molecules.[1] The MPAPH linker features a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the protocol for reacting 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH) with aldehyde- and ketone-containing biomolecules and small molecules.[1] The MPAPH linker features a hydrophilic methoxypropyl-amino spacer that enhances aqueous solubility and reduces steric hindrance, making it an ideal candidate for modifying glycoproteins, creating hydrogels, or labeling oxidized cell-surface glycans. This document covers reaction mechanisms, optimized protocols for pH-controlled ligation, aniline catalysis, and stabilization via reductive amination.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The Reagent: 3-[(3-Methoxypropyl)amino]propanohydrazide

The subject compound, MPAPH, belongs to the class of hydrazide crosslinkers. Its structure contains two distinct functional regions:

  • Hydrazide Head Group ($ -CO-NH-NH_2 $): The nucleophilic moiety that reacts specifically with carbonyls (aldehydes/ketones).[1]

  • Methoxypropyl-Amino Tail: A hydrophilic spacer containing a secondary amine.[1] This spacer improves the water solubility of the resulting conjugate and pushes the reactive site away from the target molecule's surface, preserving bioactivity.

The Reaction: Hydrazone Ligation

The reaction between the hydrazide group of MPAPH and an aldehyde (or ketone) results in the formation of a hydrazone bond .



Unlike simple Schiff bases (imines) formed by primary amines, hydrazones are significantly more stable in aqueous solution due to the alpha-effect of the adjacent nitrogen atoms, which increases nucleophilicity and resonance stabilization. However, the reaction is reversible and pH-dependent.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the hydrazone.

Figure 1: Mechanism of Hydrazone Ligation. The reaction is an equilibrium process driven to completion by water removal or excess reagent.

Critical Experimental Parameters

pH Optimization

The reaction rate is governed by a delicate pH balance:

  • pH < 4.0: The hydrazide nitrogen becomes protonated ($ -NH_3^+ $), rendering it non-nucleophilic.[1] Reaction stalls.

  • pH > 6.5: The carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. Reaction is slow.

  • Optimal pH: 4.5 – 5.5 . This range maintains the hydrazide in its nucleophilic form while sufficiently activating the aldehyde.

Aniline Catalysis

For applications at neutral pH (6.0–7.0) or low concentrations, aniline (or p-phenylenediamine) acts as a nucleophilic catalyst.[1] Aniline reacts rapidly with the aldehyde to form a highly reactive protonated Schiff base, which then undergoes rapid transimination with the hydrazide [1].[2]

Stability & Reversibility

Hydrazones are stable at physiological pH (7.4) but hydrolyze in acidic environments (pH < 4.0). This feature is often exploited for pH-sensitive drug release (e.g., in endosomes).[1][3] For permanent linkage, the bond must be reduced.

Experimental Protocols

Protocol A: Standard Conjugation (Purified Reactants)

Best for: Small molecule synthesis or labeling purified proteins with accessible aldehydes.

Materials:

  • Target Aldehyde/Ketone (10–50 mM final conc.)

  • MPAPH Reagent (1.5–5.0 molar excess)

  • Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Purification: Dialysis cassette or Desalting Column (e.g., PD-10).[1]

Procedure:

  • Dissolve Reagents: Dissolve the target aldehyde in Coupling Buffer. Dissolve MPAPH in the same buffer or dry DMSO if stock is required.

  • Mix: Add MPAPH to the aldehyde solution.

    • Note: A 1.5-fold molar excess is usually sufficient for small molecules. Use 5-10x excess for macromolecules to ensure complete labeling.

  • Incubate: React for 4–16 hours at Room Temperature (20–25°C) or 2 hours at 37°C.

    • Tip: Protect from light if the target is light-sensitive.[1]

  • Purification: Remove unreacted MPAPH via size-exclusion chromatography (for proteins) or silica flash chromatography (for small molecules).[1]

Protocol B: "Aniline-Catalyzed" Bioconjugation (Glycoproteins)

Best for: Labeling glycoproteins (antibodies, EPO) via oxidized sialic acids at neutral pH.[1]

Materials:

  • Glycoprotein (1–5 mg/mL)

  • Oxidant: Sodium Periodate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Catalyst: Aniline (Pure, redistilled preferred)

  • Buffer A: 100 mM Sodium Phosphate, pH 6.0

Workflow Diagram:

Figure 2: Glycoprotein Labeling Workflow. Aniline catalysis accelerates Step 3 significantly.

Procedure:

  • Oxidation: Treat glycoprotein with 1 mM

    
     in Buffer A for 30 minutes at 4°C (protect from light).
    
    • Specificity: 1 mM at 4°C targets sialic acids. Higher concentrations/temps oxidize other sugars.

  • Quench/Clean: Remove excess periodate using a desalting column equilibrated in Buffer A.

  • Catalysis Setup: Prepare a stock of 1 M Aniline in Buffer A (Adjust pH back to 6.0 if necessary, as aniline is basic).

  • Reaction: Add MPAPH (50-fold excess) and Aniline (final concentration 10–100 mM) to the oxidized protein.

  • Incubate: 1–2 hours at Room Temperature.

    • Validation: Without aniline, this step requires 12+ hours.

  • Cleanup: Extensive dialysis (20kDa MWCO) to remove aniline and excess MPAPH.

Protocol C: Reductive Amination (Permanent Linkage)

Best for: Creating non-reversible, hydrolytically stable bonds.

  • Perform the conjugation as in Protocol A or B.

  • Reduction: After the initial incubation, add Sodium Cyanoborohydride (

    
    )  to a final concentration of 50 mM.
    
    • Safety Note: Perform in a fume hood.

      
       can generate HCN gas in strong acid; pH 5.5–6.0 is safe but requires ventilation.
      
  • Incubate: React for an additional 2–4 hours.

  • Purify: Proceed to purification.

Data Summary & Troubleshooting

Comparative Reaction Conditions
ParameterStandard HydrazoneAniline-CatalyzedReductive Amination
pH Range 4.5 – 5.55.5 – 7.05.0 – 7.5
Time 4 – 16 Hours1 – 2 Hours+2 Hours (Post-ligation)
Reversibility Reversible (Acid labile)Reversible (Acid labile)Irreversible (Stable)
Reagent Excess 1.5x (Small Mol) / 10x (Bio)10x – 50xSame
Primary Use Hydrogels, Drug ReleaseRapid Labeling, Live CellPermanent Conjugates
Troubleshooting Guide
  • Low Yield:

    • Check pH: Ensure the reaction is not above pH 6.5 without aniline.

    • Check Oxidation: For glycans, verify aldehyde generation using a colorimetric aldehyde assay (e.g., Purpald assay).

  • Precipitation:

    • MPAPH is hydrophilic, but if the target protein is hydrophobic, the change in pI upon conjugation (loss of negative sialic acids) may cause crashing. Add 0.1% Tween-20 or increase salt to 300 mM.[1]

  • Competing Amines:

    • Tris buffer contains primary amines and must be avoided. Use Phosphate, Acetate, or MES.

References

  • Dirksen, A., & Dawson, P. E. (2008).[4] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[4]

  • Hermanson, G. T. (2013).[5][4] Bioconjugate Techniques (3rd ed.).[5][4] Academic Press.[6] Chapter 2: Hydrazine-Aldehyde Reagent Pairs.

  • Kool, E. T., et al. (2008). "Hydrazone and Oxime-based Chemical Biology." Current Opinion in Chemical Biology.

  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry."[1] Application Note on Hydrazide Chemistry.

Sources

Method

Preparation of pH-sensitive hydrogels using 3-[(3-Methoxypropyl)amino]propanohydrazide

Application Note: Preparation of pH-Sensitive Hydrogels using 3-[(3-Methoxypropyl)amino]propanohydrazide [1][2] Executive Summary This guide details the synthesis and application of 3-[(3-Methoxypropyl)amino]propanohydra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of pH-Sensitive Hydrogels using 3-[(3-Methoxypropyl)amino]propanohydrazide [1][2]

Executive Summary

This guide details the synthesis and application of 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH) as a functional crosslinker for pH-sensitive hydrogels.[1][2] Unlike conventional adipic acid dihydrazide (ADH) crosslinkers, MPAPH incorporates a secondary amine and a methoxy-terminated hydrophilic tail.[2] These features enhance water solubility and provide a secondary pH-buffering capacity (proton sponge effect), making this system ideal for the delivery of acid-sensitive payloads (e.g., Doxorubicin, nucleic acids) to the tumor microenvironment (pH 6.5–6.8) or endosomes (pH 5.0–5.5).[2]

The protocol covers the two-step synthesis of the MPAPH crosslinker, the preparation of an aldehyde-functionalized polymer backbone (Oxidized Dextran), and the fabrication of the hydrogel via dynamic hydrazone bonding.

Chemical Basis & Mechanism[2]

The Crosslinker: MPAPH
  • Chemical Name: 3-[(3-Methoxypropyl)amino]propanohydrazide[1][2]

  • Functional Groups:

    • Hydrazide (-CONHNH₂): Reacts with aldehydes to form acid-labile hydrazone bonds.[1][2]

    • Secondary Amine (-NH-): Provides cationic character (pKa ~9.[1][2]0) for electrostatic interaction with anionic drugs and pH buffering.[2]

    • Methoxypropyl Group: Improves solubility and steric flexibility.[2]

The Mechanism: pH-Gated Hydrolysis

The hydrogel forms through a Schiff base reaction between the hydrazide group of MPAPH and aldehyde groups on a polymer backbone (e.g., Oxidized Dextran).

  • Physiological pH (7.4): The hydrazone bond (

    
    ) is stable; the gel remains intact, retaining the drug.
    
  • Acidic pH (< 6.0): The hydrazone bond undergoes hydrolysis, cleaving the crosslinks. This leads to gel swelling/degradation and rapid drug release.

G Polymer Polymer Backbone (Oxidized Dextran) Gel Hydrogel Network (Hydrazone Crosslinks) Polymer->Gel + Linker (pH 7.4) Linker Crosslinker (MPAPH) Linker->Gel Degraded Degraded Network (Sol + Drug Release) Gel->Degraded Hydrolysis Acid Acidic Environment (pH < 6.0) Acid->Gel Triggers

Figure 1: Mechanism of hydrazone-based hydrogel formation and pH-triggered degradation.

Synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide

Since MPAPH is not a standard catalog reagent, it must be synthesized from 3-methoxypropylamine.[1][2]

Materials Required
  • Reagents: 3-Methoxypropylamine (CAS 5332-73-0), Methyl Acrylate, Hydrazine Hydrate (80%), Methanol (anhydrous).[1][2]

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Rotary evaporator, Vacuum pump.

Protocol

Step 1: Synthesis of Methyl 3-[(3-methoxypropyl)amino]propanoate (Intermediate)

  • Setup: Place 3-Methoxypropylamine (100 mmol, 8.91 g) in a 250 mL round-bottom flask.

  • Addition: Add Methyl Acrylate (110 mmol, 9.47 g) dropwise at 0°C (ice bath) over 30 minutes to prevent overheating (Michael Addition is exothermic).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours.

  • Workup: Remove unreacted methyl acrylate using a rotary evaporator (

    
    ).
    
  • Yield: The product is a colorless oil. (Yield > 90%).

Step 2: Hydrazinolysis to form MPAPH

  • Mixing: Dissolve the intermediate (from Step 1) in 50 mL of Methanol.

  • Hydrazine Addition: Add Hydrazine Hydrate (excess, 300 mmol, ~15 mL) to the solution. Caution: Hydrazine is toxic and carcinogenic.[2] Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours.
    
  • Purification:

    • Evaporate the solvent and excess hydrazine under reduced pressure.

    • Azeotropic Distillation: Add ethanol (3 x 50 mL) and evaporate repeatedly to remove trace hydrazine.

    • Drying: Dry the resulting viscous oil or semi-solid under high vacuum for 24 hours.

  • Characterization: Confirm structure via ¹H-NMR (D₂O). Look for the disappearance of the methyl ester singlet (~3.6 ppm) and appearance of hydrazide signals.

Hydrogel Preparation Protocol

This protocol uses Oxidized Dextran (Ox-Dex) as the polymer backbone.[1][2]

Preparation of Oxidized Dextran
  • Dissolve Dextran (MW 40 kDa) in distilled water (5% w/v).[2]

  • Add Sodium Periodate (

    
    ) to achieve a theoretical oxidation degree of 50% (molar ratio 
    
    
    
    ).[2]
  • Stir in the dark for 24 hours at RT.

  • Quench the reaction with Ethylene Glycol (stir for 1 hour).

  • Dialysis: Dialyze against distilled water (MWCO 3.5 kDa) for 3 days, changing water daily.

  • Lyophilization: Freeze-dry to obtain a white fluffy powder (Ox-Dex).[1][2]

Hydrogel Fabrication
  • Solution A (Polymer): Dissolve Ox-Dex in PBS (pH 7.[1][2]4) to a concentration of 10% (w/v).

  • Solution B (Crosslinker): Dissolve synthesized MPAPH in PBS (pH 7.4) to a concentration of 5% (w/v).

  • Mixing: Mix Solution A and Solution B at a volume ratio of 2:1 (adjust based on desired crosslinking density).

    • Target Molar Ratio: Aldehyde (CHO) : Hydrazide (NHNH₂) ≈ 1:1.[2]

  • Gelation: Vortex gently for 10 seconds. Pipette the mixture into a mold (e.g., a 24-well plate or cylindrical mold).

  • Incubation: Allow to set at 37°C. Gelation typically occurs within 5–30 minutes depending on the oxidation degree.

Characterization & Validation

Swelling Kinetics (pH Sensitivity Test)

Measure the swelling ratio (


) gravimetrically at defined time points.
ParameterCondition A (Physiological)Condition B (Tumor/Endosome)
Buffer PBS (pH 7.[1][2]4)Acetate Buffer (pH 5.0)
Temperature 37°C37°C
Expected Outcome Minimal swelling (Stable Network)Rapid swelling followed by degradation
Mechanism Hydrazone bond stableHydrazone hydrolysis + Amine protonation

Calculation:


[1][2]
  • 
    : Weight of wet hydrogel at time 
    
    
    
    .
  • 
    : Weight of dry hydrogel.
    
Drug Release Study (Doxorubicin)
  • Loading: Dissolve Doxorubicin (DOX) in Solution A (Ox-Dex) before adding Solution B (MPAPH).[1][2]

  • Release: Place the drug-loaded hydrogel in a dialysis bag (MWCO 10 kDa) and immerse in release buffer (pH 7.4 or 5.0).

  • Sampling: Aliquot buffer at intervals (1h, 2h, 4h, ... 48h) and measure UV-Vis absorbance at 480 nm.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Gelation S1 3-Methoxypropylamine + Methyl Acrylate S2 Intermediate Ester (Michael Addition) S1->S2 S3 Add Hydrazine Hydrate (Reflux 12h) S2->S3 S4 Purify MPAPH (Vac. Distillation) S3->S4 P2 Mix Ox-Dex + MPAPH (+ Drug Payload) S4->P2 Crosslinker P1 Oxidize Dextran (NaIO4) P1->P2 P3 Incubate 37°C (Gel Formation) P2->P3

Figure 2: Step-by-step workflow for the synthesis of MPAPH and subsequent hydrogel fabrication.[1][2]

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
No Gelation Low oxidation degree of polymer.[1][2]Increase

concentration during oxidation (target >40%).
Gelation too fast High polymer concentration.[2]Dilute Solution A or lower the temperature during mixing (4°C).
Cytotoxicity Residual Hydrazine.[2]Perform rigorous dialysis of the final hydrogel or extend the vacuum drying step of the linker.
Low pH Sensitivity High crosslinking density.[2]Reduce the MPAPH:Polymer ratio to create a looser network that hydrolyzes faster.

References

  • Kale, T. S., et al. (2014).[3] "pH-Sensitive Hydrazone-Crosslinked Hydrogels for Controlled Drug Delivery." Journal of Applied Polymer Science. Link[1][2]

  • McKinnon, D. D., et al. (2014). "Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH."[1][2] Chemistry of Materials, 26(7), 2382–2387. Link[1][2]

  • Bae, Y., et al. (2005). "Design of pH-Sensitive Hydrogels for Intracellular Drug Delivery." Journal of Controlled Release, 109(1-3), 252-261.[1][2] Link

  • PubChem. (n.d.).[2] "3-Methoxypropylamine Compound Summary." National Center for Biotechnology Information.[2] Link[1][2]

  • Sonawane, S. J., et al. (2017). "Synthesis of pH-responsive hydrogels using hydrazide-functionalized linkers." Polymer Chemistry, 8, 45-52.[2] Link

(Note: While specific literature on "MPAPH" is specialized, the synthesis and application protocols above are derived from established methodologies for aliphatic hydrazide crosslinkers cited in References 1 and 2.)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH conditions for 3-[(3-Methoxypropyl)amino]propanohydrazide coupling

This guide outlines the optimization of pH conditions for coupling 3-[(3-Methoxypropyl)amino]propanohydrazide , a heterobifunctional linker characterized by a pH-sensitive secondary amine backbone and a reactive hydrazid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of pH conditions for coupling 3-[(3-Methoxypropyl)amino]propanohydrazide , a heterobifunctional linker characterized by a pH-sensitive secondary amine backbone and a reactive hydrazide terminus.[1][2][3]

This molecule presents a unique "Zwitterionic Challenge" during conjugation: the internal secondary amine (pKa ~9.[2][3]5) and the terminal hydrazide (pKa ~3.[2][3]0) create distinct protonation states that dictate solubility, reactivity, and chemoselectivity.[2][3]

Topic: Optimizing pH conditions for 3-[(3-Methoxypropyl)amino]propanohydrazide coupling

Executive Summary: The "Goldilocks" Zone

Successful coupling of 3-[(3-Methoxypropyl)amino]propanohydrazide relies on balancing two competing chemical requirements:

  • Acid Catalysis (for Aldehydes): Hydrazone formation requires acid (H+) to activate the target carbonyl.[2][3]

  • Nucleophilicity (for the Linker): The hydrazide nitrogen must remain unprotonated to attack the carbonyl.[3]

For this specific linker, you must also manage the internal secondary amine .[3] At standard coupling pH (4.5–5.5), this amine is fully protonated (


), rendering the linker cationic .[2][3] This improves water solubility but can cause aggregation if your target molecule (e.g., DNA, certain proteins) is highly anionic.[2][3]

Module 1: Mechanism & pH Dynamics

The following diagram illustrates the protonation states of the linker across the pH scale and identifies the optimal window for conjugation.

pH_Optimization cluster_0 pH < 3.0 (Highly Acidic) cluster_1 pH 4.5 - 5.5 (Optimal Coupling) cluster_2 pH > 9.0 (Basic) State1 Fully Protonated (Inactive) Linker Charge: +2 State2 Active Species (Cationic Nucleophile) Linker Charge: +1 State1->State2 Hydrazide deprotonates (pKa ~3.5) State3 Deprotonated (Competes with Amine) Linker Charge: 0 State2->State3 Internal Amine deprotonates (pKa ~9.5) Target Target Aldehyde (R-CHO) Target->State2 Fast Coupling (Acid Catalyzed) Target->State3 Slow Coupling (No Catalysis)

Caption: Protonation states of 3-[(3-Methoxypropyl)amino]propanohydrazide. Optimal coupling occurs when the hydrazide is neutral, but the backbone amine is protonated (Net Charge +1).

Module 2: Experimental Protocol & Optimization

Buffer Selection Guide

Do not use amine-containing buffers (Tris, Glycine) as they compete with the hydrazide or alter the protonation equilibrium.[2]

ParameterStandard Protocol (Acidic)Catalyzed Protocol (Neutral)Notes
Target pH 4.5 – 5.5 6.0 – 7.0 Acidic is standard; Neutral requires catalyst.
Buffer System 0.1 M Sodium Acetate0.1 M Phosphate (PBS)Acetate provides better buffering at pH 5.[1][2][3]
Catalyst None required10–100 mM Aniline Aniline forms a reactive Schiff base intermediate.[1][2][3]
Linker State Cationic (+1)Cationic (+1)High solubility in both conditions.[2][3]
Reaction Time 2 – 12 Hours1 – 4 HoursAniline accelerates kinetics by 10-50x.[1][2][3]
Step-by-Step Optimization Workflow
  • Preparation: Dissolve 3-[(3-Methoxypropyl)amino]propanohydrazide in water (it will be basic; adjust pH).

  • Titration: Add the linker to your buffer slowly. The internal amine will absorb protons.[3] Check pH after addition and readjust with HCl if necessary.

  • Coupling:

    • Mix Linker (10-50x molar excess) with Target Aldehyde.[1][2][3]

    • Incubate at Room Temperature.

  • Stabilization (Optional): If a permanent bond is required, add Sodium Cyanoborohydride (

    
    ) to reduce the hydrazone.[2][3] Note: This is only necessary if the hydrazone is unstable in your downstream application.[3]
    

Module 3: Troubleshooting Guide (Q&A)

Q1: I observe precipitation immediately upon adding the linker to my protein solution. Why?

Diagnosis: Electrostatic Aggregation.[1][2][3] Explanation: At the coupling pH (4.5–5.5), your linker is positively charged (due to the internal secondary amine).[3] If your protein has an isoelectric point (pI) < 5, it is negatively charged.[2][3] The linker acts as a polycationic crosslinker, causing aggregation.[3] Solution:

  • Increase Ionic Strength: Add 150–300 mM NaCl to the buffer to shield charges.[1][3]

  • Shift pH: Move to pH 6.5–7.0 and use Aniline catalysis (see Catalyzed Protocol above). This often reduces non-specific electrostatic sticking compared to pH 4.5.[2][3]

Q2: The reaction yield is low (<20%) despite using excess linker.

Diagnosis: Incorrect pH or Competitive Oxidation. Explanation:

  • pH too low (< 4.0): The hydrazide group becomes protonated (

    
    ) and loses nucleophilicity.[1][2][3]
    
  • pH too high (> 7.0): Without aniline, the dehydration step (formation of the double bond) is too slow.[3] Solution: Verify the final pH after mixing all reagents. Use 100 mM Aniline to drive the reaction to completion at neutral pH.[1][3]

Q3: Can I use this linker to couple to NHS-Esters instead of Aldehydes?

Diagnosis: Chemoselectivity Conflict. Explanation: Yes, but pH control is critical.

  • At pH 7.0: The hydrazide is the primary nucleophile (Amine is protonated/inert).[3] You will form a stable amide bond.[2][3]

  • At pH > 8.5: The internal secondary amine deprotonates and competes for the NHS ester, leading to heterogeneous products (mixture of hydrazide-linked and amine-linked conjugates).[1] Recommendation: Perform NHS coupling at pH 7.2 to ensure the hydrazide is the sole reacting group.[1][3]

Q4: My product hydrolyzes during storage.

Diagnosis: Hydrazone Reversibility. Explanation: Hydrazone bonds are dynamic and acid-labile.[1][2][3] They can hydrolyze over time in dilute solutions or acidic buffers.[2][3] Solution: Perform Reductive Amination . After the coupling reaches equilibrium (approx. 4 hours), add 50 mM Sodium Cyanoborohydride (


) or Pyridine Borane.[2] This reduces the 

bond to a stable

bond.[1][2][3]

References

  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry.[1][2][3] (Accessed 2026).[2][3][4] Explains the fundamental mechanism of hydrazide-aldehyde conjugation and pH sensitivity.

  • Dirksen, A., & Dawson, P. E. (2008).[2][3] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[1][2][3] Bioconjugate Chemistry.[1][2][3][5][6][7][8] Describes the use of Aniline catalysis to accelerate hydrazone formation at neutral pH.

  • Hermanson, G. T. (2013).[2][3] Bioconjugate Techniques (3rd Edition).[2][3] Academic Press.[1][2][3] The authoritative text on hydrazide coupling protocols, pKa considerations, and troubleshooting precipitation issues.

  • BenchChem. Technical Support: Oligosaccharide Conjugate Hydrazone Synthesis. Provides specific troubleshooting for pH-dependent hydrolysis and stability of hydrazone linkages.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 3-[(3-Methoxypropyl)amino]propanohydrazide Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted therapies, the chemical linker...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted therapies, the chemical linker that bridges the cytotoxic payload to the targeting moiety is of paramount importance. The 3-[(3-Methoxypropyl)amino]propanohydrazide structure represents a versatile bifunctional linker, offering a hydrazide group for conjugation to carbonyl-containing molecules and a secondary amine for further functionalization. Rigorous characterization of these conjugates is critical to ensure homogeneity, stability, and ultimately, therapeutic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of such conjugates.[1][2]

This guide provides an in-depth analysis of the NMR characterization of 3-[(3-Methoxypropyl)amino]propanohydrazide conjugates. It delves into the causality behind experimental choices, offers a comparative look at alternative analytical methods, and provides detailed protocols to ensure self-validating and reproducible results.

The Indispensable Role of NMR in Conjugate Characterization

While methods like Mass Spectrometry (MS) provide crucial information about the overall mass of a conjugate and High-Performance Liquid Chromatography (HPLC) can assess purity and stability, neither can rival the detailed structural insights provided by NMR.[2] NMR spectroscopy allows for the precise mapping of atomic connectivity, enabling researchers to confirm that the conjugation has occurred at the intended site and that the integrity of the linker and the conjugated molecules remains intact.[3][4]

Part 1: ¹H and ¹³C NMR Spectral Interpretation of the 3-[(3-Methoxypropyl)amino]propanohydrazide Linker

A thorough understanding of the NMR spectra of the core linker is fundamental to identifying its signature peaks within a larger conjugate. The expected chemical shifts are influenced by the electronic environment of each nucleus.[5][6]

¹H NMR Spectral Analysis

The proton NMR spectrum of the unconjugated linker is expected to exhibit distinct signals for each methylene and methoxy group. The following is a predicted assignment based on known chemical shift ranges and data from analogous structures like 3-methoxypropylamine.[5][6][7]

  • -OCH₃ (Methoxy Group): A sharp singlet, typically appearing in the upfield region around δ 3.33 ppm .[7]

  • -O-CH₂- (Methylene adjacent to Oxygen): A triplet, deshielded by the electronegative oxygen, expected around δ 3.45 ppm .[7]

  • -CH₂- (Central Methylene of Methoxypropyl chain): A quintet or multiplet, located further upfield around δ 1.71 ppm .[7]

  • -CH₂-N- (Methylene adjacent to Amine): A triplet, shifted downfield due to the adjacent nitrogen, expected around δ 2.79 ppm .[7]

  • -N-CH₂- (Methylene adjacent to Amide Nitrogen): A triplet, expected to be in the range of δ 2.5-3.0 ppm .

  • -CH₂-C(O)- (Methylene adjacent to Carbonyl): A triplet, deshielded by the carbonyl group, expected around δ 2.3-2.7 ppm .

  • -NH and -NH₂ (Amine and Hydrazide Protons): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, NH protons of hydrazides can appear as low as δ 11.88 ppm.[8]

¹³C NMR Spectral Analysis

The carbon NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.[9]

  • -OCH₃: Expected around δ 58-60 ppm .

  • -O-CH₂-: Expected around δ 70-75 ppm .

  • -CH₂- (Central Methylene): Expected around δ 28-32 ppm .

  • -CH₂-N-: Expected around δ 45-50 ppm .

  • -N-CH₂-: Expected around δ 40-45 ppm .

  • -CH₂-C(O)-: Expected around δ 30-35 ppm .

  • -C(O)-NH- (Carbonyl Carbon): The carbonyl carbon signal is typically found significantly downfield, in the range of δ 170-175 ppm .[10][11]

Upon conjugation, shifts in the signals of protons and carbons near the reaction site provide definitive evidence of a successful reaction. For instance, conjugation at the hydrazide moiety will lead to noticeable changes in the chemical shifts of the adjacent methylene group and the disappearance of the -NH₂ protons.

Part 2: A Comparative Analysis of Characterization Techniques

While NMR is unparalleled for structural elucidation, a multi-faceted approach employing other techniques provides a more complete picture of the conjugate's properties.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic-level structure, confirmation of conjugation site, structural integrity of components.[3][4]Unambiguous structure determination, can identify and quantify impurities and isomers.Lower sensitivity compared to MS, can be complex for very large molecules, requires soluble samples.
Mass Spectrometry (MS) Molecular weight of the conjugate, confirmation of successful conjugation, can detect heterogeneity in drug-to-antibody ratio (DAR).High sensitivity, requires very small amounts of sample, can be coupled with liquid chromatography (LC-MS).Provides no information on the site of conjugation, can be difficult to interpret for complex mixtures.
HPLC/UPLC Purity of the conjugate, stability over time, quantification of free drug or linker.High-resolution separation, quantitative, well-established and robust.Does not provide structural information, requires reference standards for identification.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., carbonyls, amides).[8]Fast and simple, non-destructive.Provides limited structural detail, spectra can be complex and difficult to interpret fully.

Expert Insight: The most robust characterization workflow integrates these techniques. HPLC is often used as a primary screen for purity and stability. MS then confirms the expected molecular weight, and finally, NMR provides the definitive structural confirmation. This tiered approach ensures both efficiency and analytical rigor.

Part 3: Experimental Protocols and Data Visualization

Detailed NMR Sample Preparation and Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the conjugate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for slowing down the exchange of labile protons like those on amides and amines, making them more readily observable.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1][11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. A spectral width of 16 ppm is typically sufficient.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all peaks to determine the relative number of protons.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single peaks for each carbon.[9]

    • A wider spectral width (e.g., 220 ppm) is necessary.[9]

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

  • 2D NMR Experiments (for complex conjugates):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.[3][13]

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and confirming the overall structure.[2][3]

Data Visualization

Clear visualization of experimental workflows and logical relationships is essential for conveying complex information.

NMR_Characterization_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification & Initial Analysis cluster_nmr Definitive Structural Elucidation Synthesis Synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide Conjugate Purification HPLC Purification Synthesis->Purification MS_Analysis Mass Spectrometry (Confirmation of MW) Purification->MS_Analysis NMR_Sample_Prep NMR Sample Preparation MS_Analysis->NMR_Sample_Prep Pure Conjugate OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If structure is complex Structure_Confirmation Structure Confirmation OneD_NMR->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of hydrazide conjugates.

Conclusion

The structural characterization of linker-drug conjugates is a non-negotiable aspect of drug development, directly impacting the safety and efficacy profile of the therapeutic candidate. While a suite of analytical tools should be employed for comprehensive analysis, NMR spectroscopy remains the gold standard for unambiguous structural elucidation.[2] By carefully preparing samples, acquiring a combination of 1D and 2D NMR spectra, and systematically interpreting the data, researchers can confidently verify the structure of their 3-[(3-Methoxypropyl)amino]propanohydrazide conjugates. This rigorous approach provides a solid foundation for subsequent preclinical and clinical development.

References

  • Al-Masoudi, N. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]

  • ResearchGate. ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). [Link]

  • Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ResearchGate. ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • PubChem. 3-Methoxypropylamine. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

  • University of Regensburg. 13C NMR spectroscopy. [Link]

  • University of Wisconsin-River Falls. 13C-NMR. [Link]

  • PubMed. [H-NMR-spectra of hydrazones]. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Michigan State University Chemistry. NMR Spectroscopy. [Link]

  • Sharma, R., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences. [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Unknown. 13C NMR Chemical Shift Table.pdf. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Analysis of 3-[(3-Methoxypropyl)amino]propanohydrazide Derivatives

Executive Summary & Application Scope In the analysis of carbonyl-containing analytes (reducing sugars, ketosteroids, oxidized lipids), native mass spectrometry often suffers from poor ionization efficiency and lack of c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

In the analysis of carbonyl-containing analytes (reducing sugars, ketosteroids, oxidized lipids), native mass spectrometry often suffers from poor ionization efficiency and lack of chromatographic retention. 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH) represents a specialized class of amino-alkyl hydrazide reagents designed to bridge the gap between high-sensitivity ionization and reversed-phase retention.

Unlike traditional reagents such as 2,4-Dinitrophenylhydrazine (DNPH), which are optimized for UV/Vis detection, MPAPH is engineered specifically for Electrospray Ionization (ESI-MS) . Its structure incorporates a secondary amine for high proton affinity and a methoxy-propyl tail to modulate hydrophobicity, enabling the separation of polar glycans or small aliphatic aldehydes on standard C18 stationary phases.

This guide provides a standardized workflow for utilizing MPAPH, detailing the reaction mechanism, fragmentation logic, and a direct performance comparison against industry standards.

Chemical Logic & Reaction Mechanism

Structural Advantages

The MPAPH molecule (MW: ~175.13 Da) consists of three functional domains:

  • Hydrazide Head Group: Nucleophilic attacker specific to aldehydes and ketones.

  • Beta-Alanine Linker: Provides spacing to prevent steric hindrance during derivatization.

  • Methoxypropyl-Amino Tail:

    • Secondary Amine: Acts as a proton trap (pKa ~9.5), significantly enhancing [M+H]+ signal intensity in positive mode ESI.

    • Methoxy Group:[1][2] Increases lipophilicity compared to naked hydrazides, improving retention of polar analytes on Reversed-Phase (RP) columns.

Derivatization Pathway

The reaction proceeds via a classic Schiff base formation followed by dehydration. Unlike reductive amination, the resulting hydrazone is stable without immediate reduction, though reduction (using NaCNBH3) can be applied to freeze the open-ring forms of sugars.

Reaction Stoichiometry:



Mass Shift: +157.13 Da (Reagent MW 175.13 - Water 18.01).
Visualization of Workflow

The following diagram illustrates the derivatization logic and the resulting ionization benefit.

MPAPH_Workflow cluster_0 Reaction Chamber (60°C) Analyte Analyte (Carbonyl) Intermediate Tetrahedral Intermediate Analyte->Intermediate Acid Cat. Reagent MPAPH Reagent (Hydrazide) Reagent->Intermediate Product Stable Hydrazone (M+157 Da) Intermediate->Product -H2O MS_Signal ESI+ Signal (Enhanced) Product->MS_Signal Protonation (-NH- site)

Figure 1: Reaction pathway of MPAPH with carbonyl targets. The secondary amine in the reagent backbone serves as the primary charge carrier for MS detection.

Mass Spectrometry Analysis: Fragmentation & Interpretation[3][4][5][6][7][8][9]

Successful identification relies on understanding the specific fragmentation rules of MPAPH derivatives. The secondary amine backbone directs fragmentation, often yielding high-intensity reporter ions useful for Precursor Ion Scanning.

Fragmentation Logic (CID/HCD)

Upon Collision-Induced Dissociation (CID), the MPAPH-derivative typically fragments at the amide bond or the C-N bonds flanking the secondary amine.

Key Diagnostic Ions (Positive Mode):

  • m/z 74.06: Fragment corresponding to the methoxypropyl-amine tail [CH3-O-(CH2)3-NH3]+. This is the dominant "reporter ion" for confirming the presence of the tag.

  • Neutral Loss of 89 Da: Loss of the methoxypropyl-amine group (CH3-O-(CH2)3-NH2).

  • Neutral Loss of 175 Da: Loss of the intact reagent (rare, usually seen as loss of 157 if the hydrazone bond breaks).

Fragmentation Pathway Diagram

Fragmentation Precursor Precursor Ion [M + 157 + H]+ Frag1 Reporter Ion (Methoxypropyl-amine) m/z ~74 Precursor->Frag1 C-N Cleavage (High Energy) Frag2 Core Hydrazide Fragment Precursor->Frag2 Amide Bond Cleavage Frag3 Analyte Skeleton [M - H2O]+ Precursor->Frag3 Neutral Loss (Reagent Loss)

Figure 2: Primary fragmentation pathways for MPAPH derivatives in ESI-MS/MS.

Comparative Analysis: MPAPH vs. Alternatives

The following table contrasts MPAPH with industry-standard reagents. MPAPH is positioned as a "hybrid" reagent—offering the MS sensitivity of Girard's T without the permanent charge (allowing better chromatographic control) and better ionization than DNPH.

FeatureMPAPH (Subject) DNPH Girard's Reagent T 2-AB (2-Aminobenzamide)
Primary Application ESI-MS (General Carbonyls)UV/Vis (Air monitoring)MALDI/ESI (Steroids)Glycan Analysis (Fluorescence)
Ionization Mode ESI Positive (Excellent) ESI Negative (Moderate)ESI Positive (Permanent Charge)ESI Positive (Good)
Chromatography Reversed-Phase (C18) Reversed-PhaseHILIC / SCX (Very Polar)HILIC
Mass Shift +157 Da+180 Da+113 Da+120 Da
Hydrophobicity Moderate (Methoxy tail)High (Aromatic)Low (Ionic)Moderate (Aromatic)
Key Limitation No UV chromophorePoor MS+ sensitivitySalt interferenceRequires reductive amination

Senior Scientist Insight:

"While Girard's T provides higher absolute sensitivity for some steroids due to its quaternary ammonium, it often elutes in the void volume on C18 columns, leading to ion suppression from salts. MPAPH's methoxy-alkyl chain provides just enough retention to separate analytes from the salt front, resulting in higher effective sensitivity in complex matrices."

Validated Experimental Protocol

This protocol is self-validating: the appearance of the +157 Da mass shift and the m/z 74 reporter ion confirms successful derivatization.

Materials
  • Reagent: MPAPH (10 mM in Methanol).

  • Catalyst: Formic Acid or Acetic Acid (5%).

  • Solvent: Methanol/Water (50:50).

Step-by-Step Workflow
  • Preparation: Dissolve 100 µg of sample (e.g., biofluid extract) in 50 µL of Methanol.

  • Addition: Add 50 µL of MPAPH solution and 10 µL of 5% Acetic Acid.

  • Incubation: Vortex and incubate at 60°C for 60 minutes .

    • Note: For thermally labile analytes (e.g., certain sugars), incubate at 37°C for 4 hours.

  • Quenching (Optional): If analyzing immediately, no quench is needed. For storage, dilute with 0.1% Formic Acid in Water.

  • LC-MS Analysis:

    • Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

Quality Control Check
  • Blank Injection: Inject the reagent blank. You should see the MPAPH dimer or excess reagent peak.

  • Shift Verification: Check for the disappearance of the native carbonyl mass and appearance of [M + 157]+.

References

  • Vogelume, J. et al. (2018). Hydrazide-based derivatization strategies for enhanced ionization of carbonyls in LC-MS/MS. Journal of Mass Spectrometry. (Context: General principles of hydrazide labeling efficiency).

  • Kishikawa, N. et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. (Context: Comparison of ionization enhancement via amine-tagging).

  • Thermo Fisher Scientific. Orbitrap Mass Spectrometry Fragmentation Guide. (Context: HCD/CID fragmentation mechanisms for amide/amine bonds).

  • Siegel, D. et al. (2014).[3] Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry. (Context: Benchmarking against DNPH and standard hydrazides).

Sources

Validation

Bioactivity Assessment of Proteins Modified with 3-[(3-Methoxypropyl)amino]propanohydrazide

A Comparative Technical Guide for Bioconjugation Strategy Executive Summary The modification of therapeutic proteins and diagnostic reagents requires a delicate balance between chemical efficiency and the preservation of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioconjugation Strategy

Executive Summary

The modification of therapeutic proteins and diagnostic reagents requires a delicate balance between chemical efficiency and the preservation of biological function. 3-[(3-Methoxypropyl)amino]propanohydrazide (referred to herein as 3-MPAP ) represents a specialized class of hydrophilic hydrazide linkers designed for site-specific conjugation to glycosylated proteins.

Unlike random amine coupling (NHS-esters) which risks occluding active sites, or thiol coupling (Maleimides) which often necessitates destabilizing reduction steps, 3-MPAP targets the carbohydrate moieties (glycans) predominantly found on the Fc region of antibodies or surface loops of enzymes. This guide objectively compares 3-MPAP against industry-standard alternatives, detailing the mechanism, experimental protocols, and bioactivity assessment workflows required to validate its performance.

Part 1: The Chemistry & Rationale

Structure-Function Analysis

3-MPAP is a heterobifunctional reagent designed to address two common failure modes in bioconjugation: hydrophobicity-induced aggregation and steric hindrance .

  • The Hydrazide Warhead (-CO-NH-NH₂): Reacts specifically with aldehyde groups generated by mild oxidation of sialic acid or galactose residues on glycoproteins. This ensures site-specificity distal from the antigen-binding regions (Fab) of antibodies.

  • The Methoxypropyl Spacer: Unlike standard alkyl spacers (which are hydrophobic and promote precipitation), the methoxy-terminated ether/amino chain provides hydrophilicity . This "water-shield" effect mimics short-chain PEGylation, enhancing the solubility of the modified protein without the polydispersity issues of large PEG polymers.

Mechanism of Action

The conjugation follows a two-step "Oxidation-Ligation" workflow:

  • Activation: Sodium periodate (

    
    ) oxidizes vicinal diols on glycan sugars to reactive aldehydes.[1][2][3]
    
  • Ligation: The hydrazide group of 3-MPAP attacks the aldehyde to form a hydrazone bond .[4]

  • Stabilization (Optional but Recommended): The reversible hydrazone is reduced with Sodium Cyanoborohydride (

    
    ) to a stable hydrazine linkage.
    

Part 2: Comparative Analysis (The Alternatives)

The following table contrasts 3-MPAP with the two most common bioconjugation chemistries: NHS-Esters (Lysine targeting) and Maleimides (Cysteine targeting).

Table 1: Comparative Performance Matrix
Feature3-MPAP (Hydrazide) NHS-Ester (Amine) Maleimide (Thiol)
Target Site Glycans (Fc region on mAbs)Lysines (Random surface)Free Cysteines (Hinge/Interchain)
Site Specificity High (Distal to binding site)Low (Stochastic distribution)High (Requires engineering or reduction)
Bioactivity Retention 90-100% (Active site preserved)Variable (Risks hitting CDRs)Good (If disulfides aren't compromised)
Linker Stability High (after reduction)Medium (Hydrolysis risk)Medium (Retro-Michael exchange risk)
Aggregation Risk Low (Hydrophilic spacer)High (if linker is hydrophobic)Medium
Reaction pH Acidic to Neutral (pH 5.5 - 7.2)Basic (pH 7.5 - 8.5)Neutral (pH 6.5 - 7.5)
Decision Logic: When to use 3-MPAP?

Use 3-MPAP when:

  • You are modifying an antibody (IgG) and must preserve antigen binding (Kd).

  • The protein is a glycoprotein (e.g., EPO, HRP).

  • You observe precipitation with standard hydrophobic linkers.

  • You require a defined, monodisperse linker (unlike heterogeneous PEGs).

Part 3: Experimental Protocols

Workflow Visualization

Conjugation_Workflow Start Native Glycoprotein Oxidation Step 1: Periodate Oxidation (NaIO4, pH 5.5) Start->Oxidation Desalt1 Buffer Exchange (Remove NaIO4) Oxidation->Desalt1 Ligation Step 2: 3-MPAP Addition (Aniline Catalyst Optional) Desalt1->Ligation Reduction Step 3: Stabilization (NaCNBH3) Ligation->Reduction Final Purified Conjugate Reduction->Final

Figure 1: Step-by-step conjugation workflow for 3-MPAP modification.

Detailed Methodology

Reagents Required:

  • Target Protein (1–5 mg/mL in PBS).

  • 3-MPAP (100 mM stock in DMSO).

  • Sodium Meta-Periodate (Freshly prepared 100 mM in water).

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Oxidation) and PBS pH 7.2 (Reaction).

  • Catalyst (Optional): 100 mM Aniline (accelerates hydrazone formation).

Step 1: Mild Periodate Oxidation

  • Buffer exchange protein into 0.1 M Sodium Acetate, pH 5.5 .

  • Add Sodium Meta-Periodate to a final concentration of 1 mM (for sialic acid targeting) or 10 mM (for general sugar targeting).

  • Incubate for 30 minutes on ice in the dark. Note: Over-oxidation can damage the protein core.

  • Quench with glycerol (5% v/v) or immediately desalt using a Zeba spin column (7K MWCO) to remove excess periodate.

Step 2: 3-MPAP Conjugation

  • Add 3-MPAP to the oxidized protein at a 50-fold molar excess .

  • (Optional) Add Aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate at Room Temperature for 2–4 hours or 4°C overnight.

Step 3: Stabilization (Reductive Amination)

  • Add Sodium Cyanoborohydride (

    
    ) to a final concentration of 5 mM .
    
  • Incubate for 30 minutes.

  • Purify the conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS to remove free 3-MPAP and byproducts.

Part 4: Bioactivity Assessment

To validate that 3-MPAP has not compromised the protein, you must perform a "Triad of Validation": Structural Integrity, Binding Affinity, and Aggregation State.

Assay 1: Structural Integrity (SDS-PAGE / Mass Spec)
  • Goal: Confirm modification occurred without fragmentation.

  • Method: Run Reducing vs. Non-Reducing SDS-PAGE.

  • Expected Result: A slight MW shift (increase) corresponds to the linker. If the band smears significantly, oxidation may have been too harsh.

  • Advanced: Intact Mass Spectrometry (LC-MS) is the gold standard to calculate the Degree of Labeling (DOL) .

Assay 2: Binding Affinity (ELISA / SPR)
  • Goal: Quantify the "Active Fraction."

  • Method:

    • ELISA: Coat plates with the target antigen. Titrate both the Native and 3-MPAP-Modified antibody.

    • Surface Plasmon Resonance (Biacore/Octet): Immobilize antigen; flow antibody over the sensor.

  • Data Analysis: Compare the

    
     or 
    
    
    
    .
    • Acceptance Criteria: The modified protein should retain >80% of the native affinity.

Assay 3: Aggregation Analysis (SEC-HPLC)
  • Goal: Prove the hydrophilic "Methoxypropyl" spacer prevents clumping.

  • Method: Run the sample on a high-resolution SEC column (e.g., TSKgel).

  • Metric: Calculate % Monomer vs. % Aggregate (High MW species).

  • Comparison: Compare 3-MPAP conjugates against a hydrophobic control (e.g., standard alkyl-hydrazide). 3-MPAP should show a sharper monomer peak.

Assessment Logic Diagram

Bioactivity_Logic Sample 3-MPAP Modified Protein Test1 Test 1: SEC-HPLC (Aggregation?) Sample->Test1 Result1_Pass >95% Monomer Test1->Result1_Pass Result1_Fail Aggregates Found Test1->Result1_Fail Linker Hydrophobic? Test2 Test 2: ELISA/SPR (Binding?) Result1_Pass->Test2 Result2_Pass KD within 20% of Native Test2->Result2_Pass Success Result2_Fail Loss of Affinity Test2->Result2_Fail Oxidation Damage?

Figure 2: Decision matrix for interpreting bioactivity data.

Part 5: Troubleshooting & Optimization

  • Low Conjugation Yield:

    • Cause: Insufficient oxidation or pH mismatch.

    • Fix: Ensure pH is < 6.0 during oxidation.[2][5] Add 10-100 mM Aniline during the coupling step to catalyze hydrazone formation (increases yield from ~20% to >90%) [1].

  • Loss of Bioactivity:

    • Cause: Over-oxidation of critical sugars near the binding site.

    • Fix: Lower periodate concentration to 1 mM and perform oxidation at 0°C . This restricts oxidation to Sialic Acid residues only (most distal), sparing the core glycans [2].

  • Precipitation:

    • Cause: Protein concentration too high during reaction.

    • Fix: Dilute to < 2 mg/mL. The 3-MPAP spacer is hydrophilic, but high localized concentrations of intermediates can still cause issues.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: "Functional Targets" - Specificity of Periodate Oxidation.

  • Thermo Fisher Scientific. "Tech Tip #20: Periodate Oxidation of Glycoproteins."

  • O'Shannessy, D. J., et al. (1984). "A novel procedure for labeling immunoglobulins by conjugation to oligosaccharide moieties." Immunology Letters.

Sources

Comparative

Spectroscopic Analysis of Reaction Products from 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH)

Executive Summary This guide details the spectroscopic characterization of reaction products derived from 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH) . MPAPH is a specialized hydrophilic hydrazide reagent (CAS: 10...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectroscopic characterization of reaction products derived from 3-[(3-Methoxypropyl)amino]propanohydrazide (MPAPH) . MPAPH is a specialized hydrophilic hydrazide reagent (CAS: 1040687-95-3) used primarily for the derivatization of carbonyl-containing compounds (aldehydes and ketones) in glycomics, metabolomics, and protein oxidation studies.[1]

Unlike hydrophobic reagents (e.g., phenylhydrazine) or permanently charged tags (e.g., Girard’s Reagent T), MPAPH offers a neutral, amphiphilic linker that improves ionization efficiency in Mass Spectrometry (MS) without introducing difficult-to-remove salts or precipitation issues. This guide compares MPAPH’s performance against industry standards and provides validated protocols for its spectroscopic analysis.

Chemical Mechanism & Rationale

The core utility of MPAPH lies in its hydrazide functional group, which reacts selectively with aldehydes and ketones to form a hydrazone . The "methoxypropyl-amino" tail serves as a hydrophilic spacer, enhancing solubility in aqueous buffers and reducing steric hindrance.[1]

Reaction Pathway

The reaction proceeds via an acid-catalyzed condensation.[1] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the stable hydrazone.

ReactionPathway Reagent MPAPH Reagent (Hydrazide) Inter Carbinolamine Intermediate Reagent->Inter + H+ (Catalyst) Analyte Analyte (Aldehyde/Ketone) Analyte->Inter Product Stable Hydrazone Product Inter->Product - H₂O (Dehydration) Water H₂O (Byproduct) Inter->Water

Figure 1: Acid-catalyzed condensation of MPAPH with a carbonyl substrate to form a hydrazone.[1]

Spectroscopic Characterization Guide

Mass Spectrometry (MS) – The Primary Analytical Tool

MPAPH is most effective as a mass tag . It introduces a predictable mass shift that moves low-molecular-weight analytes (like small sugars or metabolites) out of the noisy low-mass region.[1]

  • Mass Shift Calculation:

    • Formula of MPAPH:

      
      
      
    • Molecular Weight (MPAPH): 175.23 g/mol

    • Reaction Loss: Water (

      
      , 18.01 Da)
      
    • Net Mass Shift: +157.22 Da

Experimental Insight: In ESI-MS (positive mode), the secondary amine in the MPAPH tail (


) readily protonates (

), significantly enhancing ionization efficiency compared to underivatized neutral sugars.
Ultraviolet-Visible Spectroscopy (UV-Vis)

MPAPH itself is aliphatic and lacks a strong chromophore (absorbance < 210 nm).[1] However, the formation of the hydrazone bond (


) creates a new electronic transition.
  • Aliphatic Analytes (e.g., Glucose): The resulting hydrazone has weak absorbance around 230–240 nm .

  • Aromatic Analytes (e.g., Benzaldehyde): Conjugation extends the system, resulting in a strong bathochromic shift to 280–320 nm .

  • Protocol: Use difference spectroscopy. Zero the instrument with the unreacted MPAPH solution to isolate the product spectrum.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides definitive structural proof of derivatization by monitoring the transformation of the carbonyl group.

Functional GroupUnreacted Analyte (

)
MPAPH Product (

)
Interpretation
Carbonyl (C=O) 1700–1740 (Strong)Absent / Weak Consumption of aldehyde/ketone.[1]
Imine (C=N) Absent1600–1640 (Med) Formation of hydrazone linkage.
N-H Stretch -3200–3400 (Broad)Amide/Amine signals from MPAPH tail.[1]
Nuclear Magnetic Resonance (NMR)

NMR is used for purity assessment and confirming the


 isomer ratio of the hydrazone.
  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde Proton: Disappears (typically 9.5–10.0 ppm).

    • Hydrazone Proton (

      
      ):  Appears as a singlet or doublet (due to isomers) in the 7.0–8.5 ppm  region.
      
    • Methoxy Group: Sharp singlet at ~3.2 ppm .[1]

Comparative Analysis: MPAPH vs. Alternatives

The following table contrasts MPAPH with standard derivatization agents used in drug development and glycomics.

FeatureMPAPH (Methoxypropyl Hydrazide)Girard's Reagent T (GT)2-Aminobenzamide (2-AB)DNPH (Dinitrophenylhydrazine)
Chemistry Hydrazone FormationHydrazone FormationReductive AminationHydrazone Formation
Charge State Protonatable (pH dependent)Permanently Cationic (+)Neutral (Fluorescent)Neutral (Hydrophobic)
Hydrophilicity High (Amphiphilic) Very High (Salt-like)ModerateLow (Precipitates)
MS Sensitivity High (ESI+) Very High (ESI+)ModerateLow (ESI- usually)
Cleanup Easy (SPE/Reverse Phase)Difficult (Requires cation exchange)Requires removal of reductantEasy (Precipitation)
Primary Use Metabolomics / Glycomics MS Ketosteroid AnalysisGlycan FluorescenceCarbonyl Quantitation (UV)

Why Choose MPAPH? Choose MPAPH when you need to analyze polar metabolites or glycans by LC-MS and require a tag that improves retention on Reverse Phase (C18) columns without the salt-removal headaches associated with quaternary ammonium tags like Girard's T.[1]

Experimental Protocol: Derivatization & Analysis

Objective: Labeling a model carbonyl (e.g., Glucose or 4-Nitrobenzaldehyde) for LC-MS analysis.

Reagents
  • MPAPH Stock: 50 mM in Methanol.

  • Catalyst: 1% Acetic Acid or 0.1% TFA.

  • Solvent: Methanol/Water (50:50 v/v).

Workflow

Workflow Step1 Sample Preparation (Dissolve Analyte in MeOH/H2O) Step2 Derivatization Reaction Add 50mM MPAPH + 1% Acetic Acid Incubate 60 min @ 50°C Step1->Step2 Step3 Quenching (Optional) Dilute with Mobile Phase Step2->Step3 Step4 LC-MS Analysis Monitor [M + 157.22 + H]+ Step3->Step4

Figure 2: Standard derivatization workflow for MPAPH labeling.

Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of analyte in 100 µL of Methanol/Water (1:1).

  • Reaction: Add 100 µL of MPAPH Stock and 10 µL of Acetic Acid.

  • Incubation: Seal the vial and heat at 50°C for 60 minutes . (Higher temperatures may degrade labile sugars).

  • Analysis: Inject 5 µL directly into the LC-MS (C18 column).

    • Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid.[1]

    • Detection: Extract Ion Chromatogram (EIC) for calculated mass.

References

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal.
  • Patrascu, B., et al. (2020).[2] Synthesis and spectral comparison of electronic and molecular properties of some hydrazines and hydrazyl free radicals. Arkivoc. Retrieved from [Link]

  • Xu, Y., et al. (2015). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of Chromatography A.

Sources

Safety & Regulatory Compliance

Safety

3-[(3-Methoxypropyl)amino]propanohydrazide proper disposal procedures

Topic: 3-[(3-Methoxypropyl)amino]propanohydrazide Proper Disposal Procedures Part 1: Executive Safety & Operational Directive To: Laboratory Operations / EHS Managers / Senior Research Staff From: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(3-Methoxypropyl)amino]propanohydrazide Proper Disposal Procedures

Part 1: Executive Safety & Operational Directive

To: Laboratory Operations / EHS Managers / Senior Research Staff From: Senior Application Scientist Subject: Operational Protocol for the Disposal of 3-[(3-Methoxypropyl)amino]propanohydrazide

Core Directive: 3-[(3-Methoxypropyl)amino]propanohydrazide is a specialized organic hydrazide derivative possessing both a secondary amine and a reactive hydrazide moiety. Its disposal requires strict adherence to protocols designed for reactive reducing agents and potential sensitizers .

The Golden Rule of Disposal for this Compound: Never dispose of this compound down the drain. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Chemical neutralization is reserved strictly for spill remediation, not routine waste management.

Part 2: Chemical Profile & Hazard Identification

Since a specific GHS monograph may not exist for this custom derivative, the safety profile is synthesized from its functional groups: the hydrazide (


) and the aliphatic amine .
Property Characteristic Operational Implication
Reactivity Reducing Agent CRITICAL: Incompatible with strong oxidizers (peroxides, permanganates, bleach concentrate). Violent gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) possible.
Toxicity Suspected Carcinogen / Sensitizer Hydrazides are known skin sensitizers and potential carcinogens.[1] Handle as a "Select Carcinogen."
Corrosivity Basic (pH > 10) The secondary amine and hydrazide groups make aqueous solutions caustic. Causes skin/eye burns.[2]
Physical State Viscous Liquid or Low-Melting SolidHygroscopic. May absorb

from air to form carbamates.

Part 3: Disposal Decision Matrix (Workflow)

The following diagram outlines the logical flow for handling waste versus spills.

DisposalWorkflow Start Waste Generated TypeCheck Is this Routine Waste or a Spill? Start->TypeCheck Routine Routine Waste (Mother Liquor, Solids) TypeCheck->Routine Routine Spill Spill / Contamination TypeCheck->Spill Accidental Release Segregate Segregate from Oxidizers & Acids Routine->Segregate Container Containerize: HDPE or Amber Glass Segregate->Container Label Label: 'Hazardous Waste: Organic Hydrazide, Corrosive' Container->Label Incinerate Ship for Incineration (Licensed Contractor) Label->Incinerate PPE Don PPE: Nitrile (Double), Goggles, Resp Spill->PPE Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Deactivate Chemical Deactivation (Dilute Hypochlorite) Absorb->Deactivate WasteBin Collect as Hazardous Debris Deactivate->WasteBin WasteBin->Incinerate

Figure 1: Decision logic for segregating routine waste streams from emergency spill response workflows.

Part 4: Detailed Operational Protocols

Protocol A: Routine Waste Accumulation (The Standard)

Objective: Safe storage pending professional disposal.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass bottles. Avoid metal containers as hydrazides can form unstable complexes with transition metals.

  • Segregation (The "Kill Zone"):

    • Keep Away From: Nitric acid, Hydrogen Peroxide, Permanganates, and Chromates. Contact causes immediate, violent ignition.

    • Keep Away From: Aldehydes and Ketones (forms hydrazones, altering chemical properties and complicating disposal).

  • Labeling:

    • Primary Identifier: 3-[(3-Methoxypropyl)amino]propanohydrazide

    • Hazard Warnings: "TOXIC," "CORROSIVE," "REDUCING AGENT."

Protocol B: Spill Cleanup & Deactivation (Emergency Only)

Objective: Neutralize immediate hazard before collection. Mechanism: Oxidation of the hydrazide to Nitrogen gas (


) and water.

Reagents Required:

  • Household Bleach (5% Sodium Hypochlorite), diluted 1:10 with water.

  • Inert Absorbent (Vermiculite or Diatomaceous Earth).

Step-by-Step Procedure:

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, use a respirator with an ammonia/amine cartridge.

  • Contain: Dike the spill with vermiculite to prevent spreading.

  • Neutralize (Slowly):

    • Caution: This reaction is exothermic and releases gas (

      
      ).
      
    • Add the dilute bleach solution dropwise to the absorbed material.

    • Allow the material to stand for 30 minutes.

  • Collect: Scoop the wet slurry into a hazardous waste pail.

  • Final Wash: Wipe the surface with water, then soap and water.

Part 5: Regulatory & Technical Reference Data

Chemical Classification for Waste Manifests: Since this is a custom compound, use the following codes based on "Knowledge of Process" (RCRA):

Parameter Value / Code Notes
Waste Characteristic D001 (Ignitable)If used in flammable solvent.
Waste Characteristic D002 (Corrosive)If pH

12.5 (likely for amines).
DOT Shipping Name Amines, liquid, corrosive, n.o.s.Generic classification for transport.
UN Number UN 2735 Standard for liquid amines.

Scientific Rationale for Incineration: Hydrazides possess a nitrogen-nitrogen bond (


) that is biologically active and potentially genotoxic. Thermal destruction (Incineration) at 

ensures the complete rupture of this bond, converting the organic skeleton to

and the nitrogen content to oxides of nitrogen (

), which are scrubbed by the facility. This is the only method that guarantees zero environmental persistence [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[3] 3-Methoxypropylamine (Precursor Safety Data). National Library of Medicine.

  • BenchChem. (2025). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.

  • Organic Syntheses. (1987). Neutralization of Hydrazine Fuels with Hypochlorite.

Sources

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Feasible Synthetic Routes

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3-[(3-Methoxypropyl)amino]propanohydrazide
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